Dioleyl hydrogen phosphate

Catalog No.
S628690
CAS No.
14450-07-8
M.F
C36H71O4P
M. Wt
598.9 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dioleyl hydrogen phosphate

CAS Number

14450-07-8

Product Name

Dioleyl hydrogen phosphate

IUPAC Name

bis[(Z)-octadec-9-enyl] hydrogen phosphate

Molecular Formula

C36H71O4P

Molecular Weight

598.9 g/mol

InChI

InChI=1S/C36H71O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-41(37,38)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-36H2,1-2H3,(H,37,38)/b19-17-,20-18-

InChI Key

WFFZELZOEWLYNK-CLFAGFIQSA-N

SMILES

CCCCCCCCC=CCCCCCCCCOP(=O)(O)OCCCCCCCCC=CCCCCCCCC

Synonyms

dioctadecenyl phosphate, dioleoyl phosphate, dioleyl phosphate, dioleyl phosphoric acid, dioleylphosphate

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOP(=O)(O)OCCCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOP(=O)(OCCCCCCCC/C=C\CCCCCCCC)O

The exact mass of the compound Dioleyl hydrogen phosphate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Fatty Acids, Unsaturated - Fatty Acids, Monounsaturated - Oleic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dioleyl hydrogen phosphate (DOHP or DOLPA) is an unsaturated, double-tailed anionic organophosphate surfactant and lipid analog. Unlike common industrial mono-alkyl phosphates or fully saturated dialkyl phosphates, DOHP features two 9-octadecenyl (oleyl) chains containing cis-double bonds [1]. This specific structural motif imparts a low phase transition temperature, high interfacial fluidity, and polymerizable sites within the hydrophobic tail. In industrial and advanced laboratory settings, DOHP is primarily procured for three distinct functional roles: as a non-gelating extractant in reversed micellar bioseparations, as a cross-linkable functional monomer for ion-imprinted polymers (IIPs), and as a fluidic structural lipid for synthetic vesicles and liposomes [2]. Its selection is driven by the need to overcome the rigidity, gelation, or non-polymerizability of conventional saturated extractants and lipids.

Procurement substitution of dioleyl hydrogen phosphate with standard industrial extractants like di-2-ethylhexyl phosphoric acid (D2EHPA) or saturated lipids like distearyl phosphate (DSP) fundamentally compromises process viability [1]. In bioseparation workflows, replacing DOHP with D2EHPA leads to catastrophic gel formation in the organic phase unless undesirable chemical modifiers are added, which can denature target proteins. In solid-phase resin manufacturing, standard extractants lack the C=C double bonds necessary for γ-ray cross-linking, making them incapable of forming the rigid coordination geometries required for high-selectivity ion-imprinted polymers [2]. Furthermore, in liposomal formulations, substituting DOHP with saturated analogs like DSP shifts the membrane into a rigid gel phase at room temperature, completely inhibiting the vesicle fusion and dynamic aggregation required for advanced delivery systems [1].

Biocatalyst Recovery: Reversed Micellar Extraction Capacity vs. D2EHPA

In liquid-liquid extraction of delicate proteins such as chymotrypsin, conventional organophosphates like di-2-ethylhexyl phosphoric acid (D2EHPA) frequently induce gel formation in the organic phase unless chemical modifiers are added [1]. In contrast, dioleyl phosphate (DOLPA) features bulky, unsaturated oleyl chains that maintain interfacial fluidity. When formulated as a mixed reversed micellar system (e.g., 10 mM AOT-DOLPA at a 4:1 ratio), it achieves near-quantitative extraction of chymotrypsin into the isooctane phase without gelation, demonstrating a significantly higher extraction capacity than 200 mM AOT alone [1].

Evidence DimensionProtein extraction capacity and phase stability
Target Compound Data10 mM AOT-DOLPA (4:1) yields high extraction without gel formation
Comparator Or Baseline200 mM AOT alone (lower capacity) or D2EHPA (induces gelation)
Quantified Difference>20-fold reduction in total surfactant requirement compared to AOT baseline, with zero modifier requirement
ConditionsChymotrypsin extraction into isooctane organic phase

Allows bioprocess engineers to efficiently extract and concentrate delicate enzymes without the phase-separation bottlenecks or denaturing modifiers required by standard extractants.

Solid-Phase Extraction: Cross-Linkable Ion-Imprinted Polymer Selectivity

For the selective recovery of specific metal ions from complex leachates, conventional liquid-liquid extraction with D2EHPA suffers from poor adjacent-metal selectivity. Dioleyl phosphate serves as a dual-role functional monomer; its phosphate head coordinates the target metal, while the two C=C double bonds in its oleyl tails allow direct γ-ray cross-linking with divinylbenzene in water-in-oil emulsions [1]. This post-irradiation polymerization locks the coordination geometry, yielding an imprinted resin with tremendously higher selectivity for target ions (e.g., Zn over Cu, or Dy over Y) than D2EHPA-based liquid extraction [1].

Evidence DimensionCoordination geometry fixation and metal selectivity
Target Compound DataDioleyl phosphate-based IIP (rigidly cross-linked via oleyl C=C bonds)
Comparator Or BaselineD2EHPA (non-polymerizable, flexible liquid extractant)
Quantified DifferenceOrders of magnitude higher target/competitor selectivity due to fixed structural memory
ConditionsSurface template polymerization followed by γ-ray irradiation

Provides a polymerizable alternative to liquid extractants, enabling the manufacturing of highly selective solid-phase resins for critical mineral recovery.

Lipid Nanoparticle Formulation: Membrane Fluidity and Fusion Dynamics

When formulating synthetic vesicles or lipid nanoparticles (LNPs), the choice of the dialkyl phosphate dictates the phase transition temperature (Tc) of the bilayer. Saturated analogs like distearyl phosphate (DSP) form rigid gel-phase membranes at room temperature, which inhibits vesicle fusion. Dioleyl phosphate contains cis-double bonds that introduce steric kinks in the hydrophobic core, significantly lowering the Tc and maintaining a highly fluid liquid-crystalline state at 25°C [1]. This fluidity is a prerequisite for rapid, DNA-directed vesicle aggregation and fusion, which fails in rigid saturated systems [1].

Evidence DimensionBilayer fluidity and fusion competency at 25°C
Target Compound DataDioleyl phosphate (fluid liquid-crystalline phase, enables rapid fusion)
Comparator Or BaselineDistearyl phosphate (DSP) (rigid gel phase, inhibits fusion)
Quantified DifferenceShift from >50°C (DSP) to sub-zero (DOHP) phase transition temperature enabling room-temperature membrane dynamics
ConditionsAqueous vesicle assembly and DNA-directed aggregation assays

Critical for LNP formulators requiring room-temperature membrane fluidity for targeted delivery, fusion-based assays, or responsive synthetic cell models.

Reversed Micellar Bioseparations and Enzyme Recovery

DOHP is highly suited for the downstream processing of sensitive biocatalysts and proteins. Because it forms stable, fluid reversed micelles without the gelation issues of D2EHPA, it allows for the continuous liquid-liquid extraction of proteins like chymotrypsin and hemoglobin while preserving their native conformation and enzymatic activity [1].

Synthesis of Highly Selective Ion-Imprinted Polymers (IIPs)

In hydrometallurgy and critical mineral recovery, DOHP acts as a polymerizable functional monomer. Its oleyl double bonds are cross-linked via gamma irradiation to permanently lock the metal-coordination cavity, creating solid-phase extraction resins that vastly outperform standard liquid extractants in separating closely related metals (e.g., Dy/Y or Zn/Cu) [2].

Formulation of Fusogenic Liposomes and Synthetic Membranes

For drug delivery and synthetic biology, DOHP is utilized as an anionic structural lipid. Its low phase transition temperature ensures the resulting vesicles remain fluid at room temperature, enabling advanced functionalities such as DNA-directed vesicle aggregation, rapid membrane fusion, and responsive liposomal behavior that saturated analogs cannot support [3].

XLogP3

14.8

UNII

90YTO6M3L4

Other CAS

14450-07-8

Wikipedia

Dioleyl phosphate

General Manufacturing Information

9-Octadecen-1-ol, 1,1'-(hydrogen phosphate), (9Z,9'Z)-: ACTIVE

Dates

Last modified: 07-17-2023

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